

Preliminary Investigation of Undecenol Isomers: Technical Characterization & Functional Profiling

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Compound of Interest

Compound Name: *trans-2-Undecen-1-ol*

CAS No.: 37617-03-1

Cat. No.: B1580871

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Executive Directive

This guide establishes the protocol for the preliminary investigation of undecenol isomers (), specifically distinguishing the commercially significant 10-undecen-1-ol from internal positional and geometric isomers (e.g., 9-undecen-1-ol).

Undecenol isomers serve as critical intermediates in the synthesis of insect pheromones, antimicrobial agents, and specialty polymers. The primary technical challenge lies in the unambiguous identification of the double bond position and stereochemistry (

), which dictates biological activity and polymer properties. This document provides a self-validating analytical framework combining Gas Chromatography-Mass Spectrometry (GC-MS) Retention Indices (RI) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Foundation & Isomerism

The undecenol skeleton consists of an 11-carbon chain with a primary hydroxyl group and a single double bond. The investigation focuses on two primary classes:

- Terminal Alkenes (The Industrial Standard):
 - Compound: 10-Undecen-1-ol (CAS: 112-43-6).[1]
 - Source: Pyrolysis of ricinoleic acid (castor oil derivative).
 - Key Feature: High reactivity for polymerization (terminal vinyl group).
- Internal Alkenes (The Bio-Active Targets/Impurities):
 - Compounds: 9-undecen-1-ol, 8-undecen-1-ol.
 - Isomerism: Exhibit Geometric Isomerism (vs.).
 - Significance: Often serve as specific pheromone precursors where stereochemistry controls receptor binding.

Isomer Structural Comparison

Feature	10-Undecen-1-ol (Terminal)	9-Undecen-1-ol (Internal)
Double Bond Position	C10=C11 (-1)	C9=C10
Stereochemistry	None	(trans) or (cis)
NMR Vinyl Protons	Distinct multiplet (~5.8 ppm) & doublet (~5.0 ppm)	Overlapping multiplet (~5.3-5.5 ppm)
IR C=C Stretch	~1640 cm ⁻¹ (Strong)	~1650-1670 cm ⁻¹ (Weak)
Primary Use	Cross-linker, Antimicrobial	Pheromone synthesis, Fragrance

Synthesis & Sourcing Workflows

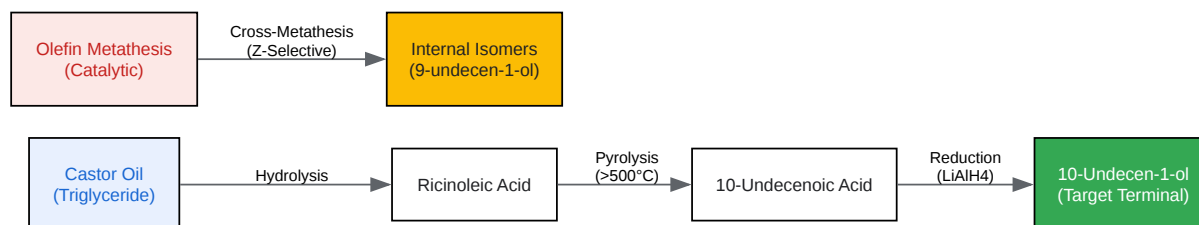
Understanding the origin of the isomer is crucial for anticipating impurities.

Industrial Route: Castor Oil Pyrolysis

The 10-isomer is exclusively derived from renewable castor oil. The process involves the pyrolysis of ricinoleic acid to undecylenic acid, followed by selective reduction.

Laboratory Route: Metathesis

Internal isomers are often synthesized via Olefin Metathesis, allowing for the precise placement of the double bond, though often requiring rigorous separation of isomers.



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Figure 1: Synthesis pathways distinguishing the industrial production of terminal 10-undecen-1-ol from the catalytic synthesis of internal isomers.

Analytical Framework: The Core Investigation

This section details the Self-Validating Protocol for identifying isomers. Relying solely on Mass Spectrometry (MS) library matching is insufficient due to the similarity in fragmentation patterns of positional isomers.

Protocol A: GC-MS with Retention Index (RI) Validation

Objective: Distinguish isomers based on elution order and Kovats Retention Index.

Methodology:

- Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
- Standards: Run a n-alkane ladder standard under identical conditions to calculate RI.
- Calculation: Use the Van den Dool and Kratz equation for temperature-programmed GC.

Critical Insight (Causality):

- Boiling Point Logic: Terminal isomers generally have slightly lower boiling points than their internal counterparts due to less efficient packing/van der Waals interactions compared to the more linear trans-internal isomers.

- Polarity Logic: On polar columns (WAX), the hydroxyl group dominates, but the position of the double bond influences the dipole moment.

Target Data (Reference Values):

Compound	RI (DB-5) Approx. [2]	RI (Wax) Approx.	Diagnostic Ion (m/z)
1-Undecanol (Sat)	1360	1850	M-18 (154)
10-Undecen-1-ol	1350	1835	55, 41 (Allylic)
Internal (Z/E)	1355-1365	1840-1860	Distinctive allylic cleavage

Note: Experimental RI must be validated against internal standards. A deviation of >10 units suggests a misidentification.

Protocol B: NMR Verification (The "Truth" Standard)

When GC-MS is ambiguous, ¹H NMR provides definitive structural proof.

- 10-Undecen-1-ol (Terminal):
 - Look for the vinyl group pattern: One proton at 5.7–5.9 (multiplet) and two terminal protons at 4.9–5.0 (distinct doublets).
- Internal Isomers:
 - Look for vinyl protons at 5.3–5.5.
 - Z vs E: The coupling constant () of the alkene protons is key.

Functional Screening: Bioactivity

Once characterized, the isomers are screened for potential application.

Antimicrobial Mechanism

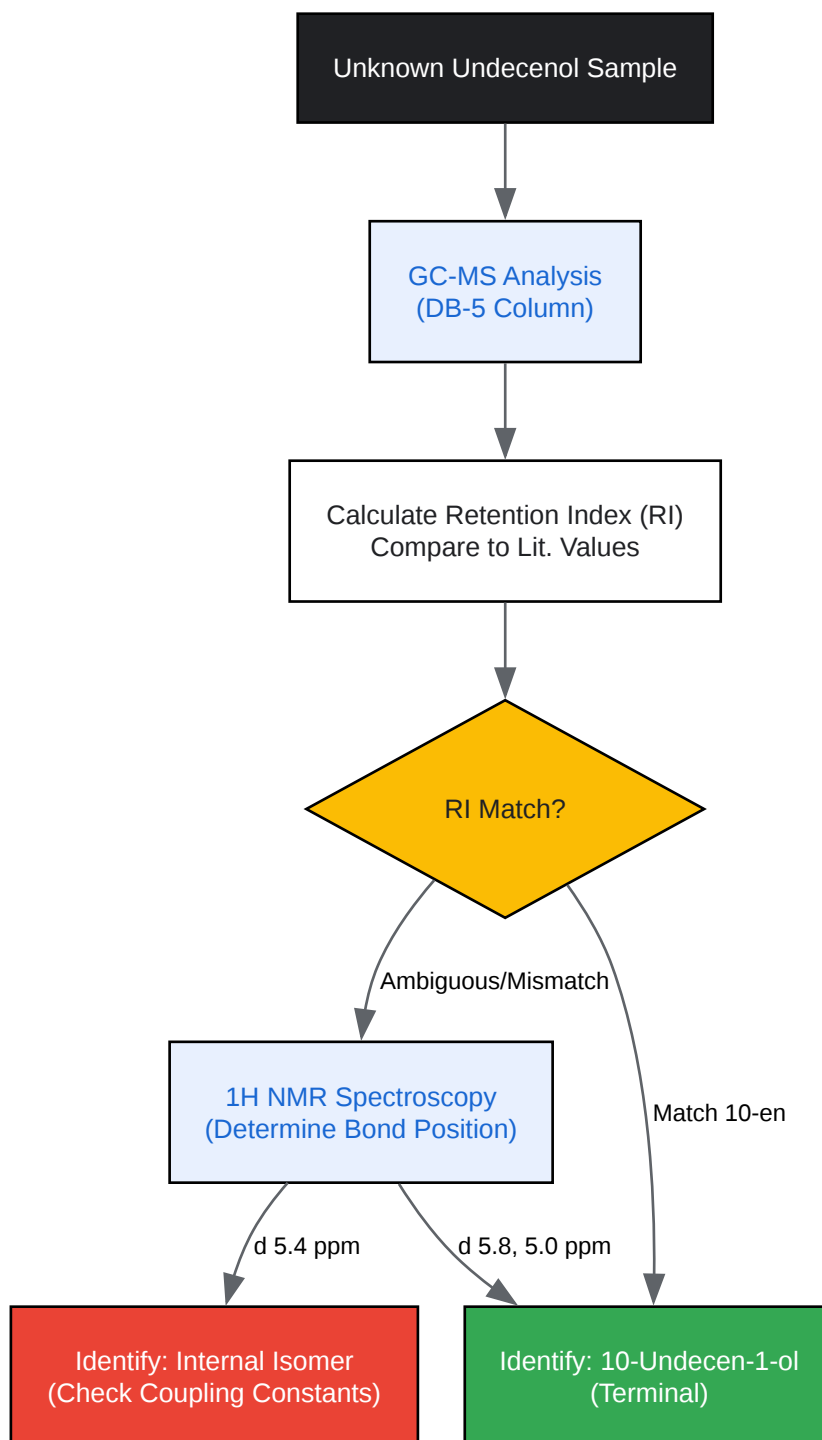
10-Undecen-1-ol exhibits potent antifungal activity (e.g., against *Candida albicans*).

- Mechanism: The amphiphilic nature allows integration into the fungal cell membrane, causing disruption of membrane integrity and leakage of intracellular electrolytes.
- Structure-Activity Relationship (SAR): The terminal double bond enhances membrane fluidity disruption compared to the saturated analog.

Pheromone Activity

Internal isomers (specifically Z-isomers) often mimic lepidopteran pheromones.

- Screening: Electroantennography (EAG) is used to measure the response of insect antennae to the volatile isomer.



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Figure 2: Analytical decision tree for the definitive identification of undecenol isomers.

Experimental Protocol: Synthesis of 10-Undecen-1-ol

Context: This protocol describes the reduction of 10-undecenoic acid, the standard method for generating the reference material for 10-undecen-1-ol.

Reagents:

- Lithium Aluminum Hydride () [CAS: 16853-85-3]
- 10-Undecenoic Acid [CAS: 112-38-9]
- Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

- Setup: Flame-dry a 500 mL round-bottom flask under nitrogen atmosphere.
- Charging: Add (1.5 eq) suspended in dry THF at 0°C.
- Addition: Add 10-undecenoic acid (1.0 eq) dissolved in THF dropwise over 30 minutes. Control exotherm.
- Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).
- Quench: Cool to 0°C. Perform Fieser workup (mL , mL 15% ,

mL

).

- Purification: Filter precipitate, dry organic layer over

, and concentrate. Distill under reduced pressure (bp ~130°C at 15 mmHg) to obtain pure 10-undecen-1-ol.

References

- Retention Indices: NIST Mass Spectrometry Data Center. "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Available at: [\[Link\]](#)
- Biological Activity: MDPI. "Antibacterial and Preservative Potential of Eugenol and Isoeugenol."^[3] (Mechanism comparison). Available at: [\[Link\]](#)
- Pheromone Applications: National Institutes of Health (NIH). "Insect Sex Pheromones: Minor Amount of Opposite Geometrical Isomer Critical to Attraction." Available at: [\[Link\]](#)
- General Properties: PubChem. "10-Undecen-1-ol Compound Summary." Available at: [\[Link\]](#)

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